3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine
Overview
Description
“3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine” is a chemical compound with the molecular formula C10H16N4 . It is also known as this compound dihydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H16N4.2ClH/c1-2-8(6-11-5-1)10-13-12-7-14(10)9-3-4-9 . This indicates the presence of a cyclopropyl group, a 1,2,4-triazol group, and a piperidine ring in the molecule .
Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . The compound has a molecular weight of 265.19 .
Scientific Research Applications
Antibacterial Agents
A notable application of compounds related to 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine is in the development of novel antibacterial agents. Specifically, derivatives of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine have been synthesized and introduced to the C7 position of the quinolone core, resulting in fluoroquinolones with significant antibacterial activity against both quinolone-susceptible and multidrug-resistant strains, particularly Staphylococcus aureus and Staphylococcus epidermidis. These findings suggest potential in treating bacterial infections resistant to conventional antibiotics (Huang et al., 2010).
Antimicrobial Compounds
Research into triazole-thiazolidine clubbed heterocyclic compounds, which include structures similar to this compound, has demonstrated promising antimicrobial properties. These compounds were synthesized through reactions involving Schiff bases and subsequent cyclization, showcasing potential as antimicrobial agents due to their structural features (Rameshbabu et al., 2019).
Structural Characterization and Bioactivity
The synthesis and structural characterization of novel bioactive heterocycles, such as 7-Chloro-5-Cyclopropyl-9-Methyl-10-(2-Piperidin-1-yl-Ethyl)-5,10-Dihydro-4,5,6,10-Tetraaza-Dibenzo[a, d] Cyclohepten-11-One, have been reported. These compounds are derived from intermediates of known anti-HIV drugs and exhibit significant biological importance, highlighting their potential in drug development and molecular modeling for biological studies (Thimmegowda et al., 2009).
Antifungal Agents
The synthesis of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, which include piperidine or pyrrolidine rings, has shown significant antifungal activity. These compounds represent a novel class of antifungal agents, with structure-activity studies indicating their potential in combating fungal infections (Krolenko et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazole structure have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . They can interact with different target receptors due to their hydrogen bond accepting and donating characteristics .
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, leading to various pharmacological effects . This suggests that 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine may interact with its targets in a similar manner.
Biochemical Pathways
Given the broad range of pharmacological activities associated with 1,2,4-triazole derivatives , it’s likely that multiple pathways could be affected.
Pharmacokinetics
The ability of 1,2,4-triazole derivatives to form hydrogen bonds can potentially improve their pharmacokinetic properties .
Result of Action
Based on the known effects of similar 1,2,4-triazole derivatives, it’s possible that this compound could have a range of effects depending on the specific targets it interacts with .
Properties
IUPAC Name |
3-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-2-8(6-11-5-1)10-13-12-7-14(10)9-3-4-9/h7-9,11H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGLYLGPFQJIBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NN=CN2C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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